molecular formula C17H13NO4 B604381 (3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione CAS No. 364602-08-4

(3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione

Cat. No.: B604381
CAS No.: 364602-08-4
M. Wt: 295.29g/mol
InChI Key: RUCHDIHJKMGHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione is a synthetic organic compound with a complex structure It belongs to the class of chromene derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione typically involves the condensation of 4-methoxyaniline with a suitable chromene derivative. One common method is the reaction of 4-methoxyaniline with 3-formylchromone in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: It has shown promise in various biological assays, including antimicrobial and anticancer studies.

    Medicine: Preliminary research suggests that the compound may have therapeutic potential, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it a candidate for use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The exact mechanism of action of (3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methoxyanilino)methylene]-2-benzothiophen-1(3H)-one
  • 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one

Uniqueness

Compared to similar compounds, (3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione stands out due to its unique chromene core structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions and its potential therapeutic applications further highlight its uniqueness.

Properties

CAS No.

364602-08-4

Molecular Formula

C17H13NO4

Molecular Weight

295.29g/mol

IUPAC Name

4-hydroxy-3-[(4-methoxyphenyl)iminomethyl]chromen-2-one

InChI

InChI=1S/C17H13NO4/c1-21-12-8-6-11(7-9-12)18-10-14-16(19)13-4-2-3-5-15(13)22-17(14)20/h2-10,19H,1H3

InChI Key

RUCHDIHJKMGHHH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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